2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylic acid
Description
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core with a ketone group at the 2-position and a carboxylic acid substituent at the 6-position. Its structure combines aromatic and partially saturated moieties, which influence its physicochemical properties and biological interactions. The compound’s CAS registry number is 112766-32-2, with a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol .
This structural profile makes it a candidate for pharmaceutical applications, particularly in antimicrobial and enzyme inhibition contexts.
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-5-6(10-7)1-4(3-9-5)8(12)13/h1,3H,2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYZCBDNBHYSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183440 | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-74-1 | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H5N3O
- Molecular Weight : 159.14 g/mol
- CAS Number : 1167056-59-8
The biological activity of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine derivatives primarily involves their interaction with various molecular targets implicated in cancer and inflammatory diseases. Research indicates that these compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK interacting kinase), which are critical in tumorigenesis.
FGFR Inhibition
A study reported the synthesis of a series of pyrrolo[2,3-b]pyridine derivatives that showed potent inhibition against FGFR1, 2, and 3. Among these, specific derivatives demonstrated IC50 values as low as 7 nM against FGFR1, indicating significant potential for cancer therapy targeting FGFR signaling pathways .
TNIK Inhibition
Another investigation highlighted the ability of certain pyrrolo[2,3-b]pyridine compounds to inhibit TNIK with IC50 values lower than 1 nM. This inhibition correlates with reduced interleukin-2 (IL-2) secretion, suggesting a role in modulating immune responses and potential applications in autoimmune diseases .
Biological Activity Summary Table
| Biological Activity | Target | IC50 Value | Effect |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 nM | Inhibits tumor cell proliferation |
| FGFR Inhibition | FGFR2 | 9 nM | Induces apoptosis in cancer cells |
| FGFR Inhibition | FGFR3 | 25 nM | Reduces migration and invasion |
| TNIK Inhibition | TNIK | <1 nM | Decreases IL-2 secretion |
Case Studies
- Breast Cancer Study : A derivative from the pyrrolo[2,3-b]pyridine series was tested on breast cancer cell lines (4T1). The compound not only inhibited cell proliferation but also induced apoptosis and suppressed migration and invasion capabilities .
- Inflammation Model : Another study explored the anti-inflammatory potential of pyrrolo derivatives in vitro. These compounds were shown to downregulate pro-inflammatory cytokines, supporting their use in treating inflammatory disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Core Modifications: Aromaticity and Substituents
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: Lacks the 2-oxo and dihydro groups, resulting in a fully aromatic core. However, reduced solubility compared to the dihydro-oxo analog limits its utility in aqueous environments .
- 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid : The dihydro modification improves solubility but lacks the 2-oxo group, diminishing hydrogen-bonding capacity. This compound was discontinued, suggesting inferior performance in biological assays compared to the oxo-containing variant .
Functional Group Variations
- 7-Oxo-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives : Substitution at the 7-position with oxo and alkyl groups (e.g., methyl, ethyl) confers antimicrobial activity against gram-negative pathogens like Shigella sonnei. The 7-oxo group may mimic natural substrates of bacterial enzymes, enabling competitive inhibition .
- The halogen may also increase antibacterial potency by interacting with bacterial membrane proteins .
Physicochemical Properties
- Solubility : The dihydro-oxo structure likely improves water solubility compared to fully aromatic analogs due to reduced hydrophobicity and increased hydrogen-bonding capacity.
- Stability : The 2-oxo group may enhance metabolic stability by resisting oxidative degradation, though ester derivatives (e.g., tert-butyl esters) are often used as prodrugs to improve bioavailability .
Q & A
Q. What are the optimized synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylic acid, and how can purity be ensured?
Synthesis typically involves multi-step organic reactions, such as cyclization or condensation of pyrrolo-pyridine precursors with carboxylic acid derivatives. For example, analogous compounds are synthesized using reagents like acetyl acetone derivatives and controlled heating to form the fused ring system . Purification often employs ion-exchange resins or column chromatography, with quality verified via HPLC (>95% purity) and NMR spectroscopy (e.g., δ 12.25 ppm for carboxylic protons in similar structures) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., carboxylic acid protons at δ ~12-13 ppm, aromatic protons in the pyrrolo-pyridine ring at δ 7.5-8.5 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., orthorhombic crystal system with a=10.2045 Å, b=6.1282 Å for analogous dihydroxy-picolinic acid derivatives) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 309.9 for C15H10N6O) .
Q. How does the compound participate in oxidation and substitution reactions?
The oxo group at position 2 and the carboxylic acid at position 6 are key reactive sites. Oxidation may yield quinone-like derivatives under strong oxidizing agents (e.g., KMnO4), while substitution reactions (e.g., halogenation) occur at electron-rich positions on the pyrrolo-pyridine ring . Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electron density distribution, identifying nucleophilic/electrophilic regions for targeted modifications. For example, HOMO-LUMO gaps in pyrrolo-pyridines correlate with redox activity .
- Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites). Derivatives with fluorinated substituents show improved binding affinity in kinase inhibitors .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., IC50 measurements with controls for ATP levels in kinase assays).
- Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity effects .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., methyl or bromo-substituted derivatives showing log Po/w shifts of ±0.5 alter bioavailability) .
Q. What methodologies enable structure-activity relationship (SAR) studies for this scaffold?
- Substituent Screening : Introduce groups (e.g., -F, -CH3, -Br) at positions 3 or 7 to assess impact on solubility and target binding. For example, methyl groups at position 6 reduce solubility by ~20% but enhance membrane permeability .
- Pharmacokinetic Profiling : Measure log S (aqueous solubility) and log Kp (skin permeability) to optimize ADME properties. Pyrrolo-pyridines with log S < -3 may require prodrug strategies .
Q. How can reaction engineering improve yield in scaled-up synthesis?
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization reactions), reducing side products .
- DoE Optimization : Uses factorial design to identify critical parameters (e.g., temperature tolerance ±2°C, solvent ratios). A case study achieved 85% yield by optimizing Pd-catalyzed coupling steps .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
